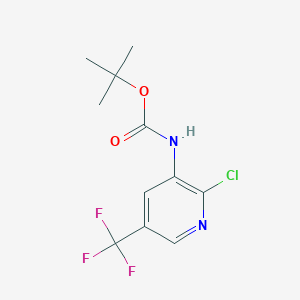

tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRYVBRQINXRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-chloro-5-(trifluoromethyl)pyridine Core

A crucial precursor for the target compound is 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized by a multi-step process involving:

Step 1: Oxidation of 3-methylpyridine (3-picoline) to N-oxide derivative

3-methylpyridine is reacted with 60% hydrogen peroxide in glacial acetic acid at 70–80 °C for 18–24 hours to form N-oxygen-3-methylpyridine. The molar ratio of 3-picoline to hydrogen peroxide is maintained between 1:1 and 1:1.5 to optimize yield and reaction safety.

Step 2: Oriented chlorination

The N-oxide intermediate undergoes chlorination using benzoyl chloride as the chlorinating agent to yield 2-chloro-5-methylpyridine.

Step 3: Conversion to 2-chloro-5-trichloromethylpyridine

Using methyl ethyl ketone peroxide as an initiator, the methyl group is transformed into a trichloromethyl group by a radical chlorination reaction at 140 °C for approximately 20 hours.

Step 4: Halogen exchange fluorination

The trichloromethyl group is converted to a trifluoromethyl group by halogen exchange fluorination using an excess of potassium fluoride in dimethyl sulfoxide (DMSO) as solvent. Cetyl trimethylammonium bromide serves as a phase-transfer catalyst. After reaction completion, rectification and purification yield pure 2-chloro-5-(trifluoromethyl)pyridine.

This synthetic route is characterized by mild reaction conditions, high safety, and good yields, making it suitable for scale-up in industrial settings.

Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate moiety is typically introduced via carbamoylation of an amino-substituted pyridine derivative. One effective method involves:

Step 1: Preparation of tert-butyl N-substituted carbamate intermediate

A suitable amino precursor such as tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is reacted with an activated ester derivative of the pyridine, such as ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.

Step 2: Coupling reaction

The amino carbamate and the pyridine ester are mixed in an organic solvent, followed by the addition of a base to facilitate amide bond formation. The mixture is stirred under controlled conditions to promote coupling, yielding tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

Step 3: Purification

The product is isolated and purified, resulting in high yield and purity of the carbamate-functionalized pyridine compound.

This method is notable for reducing reaction medium viscosity and improving product yield and purity, which are critical parameters in pharmaceutical intermediate synthesis.

Summary of Key Reaction Parameters and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Oxidation of 3-methylpyridine | 3-picoline, 60% H2O2, glacial acetic acid | 70–80 °C | 18–24 hours | Molar ratio 1:1 to 1:1.5 (3-picoline:H2O2) |

| 2 | Oriented chlorination | Benzoyl chloride | Ambient to mild | Not specified | Selective chlorination at pyridine ring |

| 3 | Radical chlorination | Methyl ethyl ketone peroxide initiator | 140 °C | 20 hours | Converts methyl to trichloromethyl group |

| 4 | Halogen exchange fluorination | Potassium fluoride (excess), DMSO, cetyl trimethylammonium bromide | Ambient to mild | Not specified | Phase-transfer catalysis for fluorination |

| 5 | Carbamoylation (coupling) | tert-butyl N-amino carbamate, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, base, organic solvent | Ambient to mild | Several hours | Reduces viscosity, improves yield/purity |

Research Findings and Practical Considerations

The described halogen exchange fluorination step is critical for introducing the trifluoromethyl group, which imparts desirable physicochemical properties to the molecule such as increased metabolic stability and lipophilicity.

The use of phase-transfer catalysts like cetyl trimethylammonium bromide enhances the efficiency of the fluorination step by improving the solubility and reactivity of inorganic fluoride salts in organic media.

The carbamoylation step benefits from careful control of reaction conditions to minimize side reactions and degradation, ensuring high purity of the tert-butyl carbamate product.

The entire synthetic sequence is designed to be scalable, with reaction conditions optimized for safety and environmental considerations, including moderate temperatures and avoidance of highly corrosive reagents.

Chemical Reactions Analysis

tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, resulting in the formation of new products.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, yielding the corresponding amine and tert-butyl alcohol.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate is C₁₂H₁₃ClF₃N₂O₂, with a molecular weight of approximately 295.685 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group and a carbamate functional group, which contributes to its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutics. For instance, compounds with similar structures have shown promise in treating conditions such as cancer and infections due to their ability to inhibit specific enzymes or receptors.

Agrochemical Development

The compound is also being explored in the field of agrochemicals as a potential herbicide or pesticide. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability and effectiveness of the compound in agricultural applications. Research indicates that similar pyridine derivatives can exhibit herbicidal activity against various weeds, suggesting that this compound may possess similar properties.

Material Science

In material science, this compound can be utilized in the synthesis of polymers or coatings that require specific thermal or chemical resistance properties. Its unique chemical structure can lead to materials with enhanced performance characteristics suitable for industrial applications.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of pyridine derivatives, including this compound. The results indicated that compounds with similar substitutions exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study: Herbicidal Efficacy

Another research project focused on the herbicidal efficacy of trifluoromethyl-substituted pyridines. The study demonstrated that these compounds could effectively inhibit the growth of several common agricultural weeds, providing a basis for developing new herbicides based on this chemical structure.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Pyridine-3-ylcarbamate Derivatives

Key Observations:

Substituent Effects :

- The 2-chloro substituent in the target compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., Suzuki coupling) .

- The 5-CF₃ group is strongly electron-withdrawing, increasing lipophilicity and metabolic stability compared to methoxy (5-OCH₃) or bromo (6-Br) analogues .

- Methylcarbamate derivatives (e.g., 6-bromo-2-chloro analogue) exhibit higher molecular weights but lower costs due to simpler synthesis .

Price Variability :

Biological Activity

tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C12H13ClF3N2O2

- Molecular Weight : 295.69 g/mol

- CAS Number : 1243246-06-1

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties, which can influence the compound's interaction with biological targets. The specific activity of this compound has been investigated in various studies, particularly focusing on its antiviral and anticancer properties.

Antiviral Activity

One notable area of research involves the compound's antiviral potential, particularly against the Zika virus. In a study evaluating similar trifluoromethyl-containing compounds, it was found that modifications at the para-position significantly enhanced antiviral efficacy. For example, compounds with a trifluoromethyl group demonstrated promising activity with EC50 values indicating effective concentrations for viral inhibition .

Table 1: Antiviral Efficacy of Related Compounds

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.2 | 20 | 3.85 |

| Compound B | 4.3 | 58 | 13.49 |

| tert-Butyl Carbamate | TBD | TBD | TBD |

The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways associated with viral replication and immune response. Trifluoromethyl groups can enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Studies

- Zika Virus Study : In a comparative analysis of several trifluoromethyl-pyridine derivatives, it was observed that those with electron-withdrawing groups like trifluoromethyl showed significantly reduced viral titers in infected cell cultures .

- Cancer Cell Lines : Another study investigated the effects of similar compounds on various cancer cell lines, demonstrating that certain derivatives could induce apoptosis in a dose-dependent manner. The presence of the trifluoromethyl group was correlated with increased potency against specific cancer types .

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of tert-butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to identify substituent positions and verify the tert-butyl, trifluoromethyl, and carbamate groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, reverse-phase HPLC with UV detection (e.g., using a C18 column and acetonitrile/water gradient) is recommended. Cross-referencing with literature data, such as crystal structure analyses of tert-butyl carbamate derivatives (e.g., hydrogen bonding patterns in similar compounds), can resolve ambiguities .

Q. How should researchers handle steric hindrance caused by the tert-butyl group during synthetic modifications of this compound?

- Methodological Answer : The tert-butyl group’s steric bulk may hinder electrophilic substitution or coupling reactions. To mitigate this:

- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.

- Optimize reaction temperatures (e.g., higher temperatures for SNAr reactions).

- Employ catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Steric effects are documented in crystal structures of tert-butyl carbamates, where bulky groups influence molecular packing .

Q. What safety protocols are critical when working with this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, safety goggles). Avoid inhalation of fine powders via respiratory protection (N95 mask). Store the compound in a cool, dry environment under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Acute toxicity data for structurally similar tert-butyl carbamates suggest cautious handling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ¹⁹F NMR chemical shifts of the trifluoromethyl group under varying experimental conditions?

- Methodological Answer : Solvent polarity and temperature can influence ¹⁹F NMR shifts. Calibrate measurements using an internal standard (e.g., trifluoroacetic acid) and compare shifts across solvents (DMSO-d₆ vs. CDCl₃). For conflicting data, computational modeling (DFT calculations) can predict electronic environments. Refer to studies on trifluoromethylpyridines, where substituent effects on ¹⁹F shifts are analyzed .

Q. What strategies are effective in optimizing the crystallization of this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) promotes crystal growth. The tert-butyl group’s hydrophobicity may require additives like crown ethers to stabilize lattice interactions. Crystal structures of related carbamates reveal halogen bonding between chlorine and carbonyl groups, which can guide co-crystallization agent selection .

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl and chloro groups deactivate the pyridine ring, directing electrophilic attacks to the 4-position (meta to substituents). Use Miyaura borylation or Ullmann coupling to functionalize the ring. Kinetic studies on similar trifluoromethylpyridines show that substituent positioning affects reaction rates and regioselectivity .

Q. What are the implications of conflicting thermal stability data reported for tert-butyl carbamate derivatives?

- Methodological Answer : Discrepancies may arise from differing analytical methods (TGA vs. DSC) or sample purity. Perform simultaneous TGA-DSC under inert atmosphere to decompose the carbamate group (~200–250°C). Compare degradation profiles with literature thermograms of tert-butyl-protected compounds. Contradictions in stability data are often resolved by controlling moisture levels during analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.